molecular formula C5H4IN3O2 B1372445 3-Amino-6-iodopyrazine-2-carboxylic acid CAS No. 875781-48-9

3-Amino-6-iodopyrazine-2-carboxylic acid

Cat. No. B1372445
CAS RN: 875781-48-9
M. Wt: 265.01 g/mol
InChI Key: MMXRLDGHYRHOGZ-UHFFFAOYSA-N
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Description

3-Amino-6-iodopyrazine-2-carboxylic acid is a chemical compound with the molecular formula C5H4IN3O2 . It has a molecular weight of 265.01 and is a yellow solid . The compound is stored at temperatures between 0-5°C .


Synthesis Analysis

The synthesis of 3-Amino-6-iodopyrazine-2-carboxylic acid and its derivatives involves various substituents on the carboxamidic moiety . The process includes the aminolysis of the obtained ester by corresponding benzylamine using microwave irradiation .


Molecular Structure Analysis

The InChI code for 3-Amino-6-iodopyrazine-2-carboxylic acid is 1S/C5H4IN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11) and the InChI key is MMXRLDGHYRHOGZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Amino-6-iodopyrazine-2-carboxylic acid has a density of 2.35g/cm3 . It has a boiling point of 455.682ºC at 760 mmHg . The compound’s exact mass is 264.93500 and its LogP is 0.94280 .

Scientific Research Applications

Homogeneous Catalytic Aminocarbonylation

Research by Takács et al. (2007) explored the use of 3-iodopyrazine in palladium-catalysed aminocarbonylation, producing N-substituted nicotinamides and 3-pyridyl-glyoxylamides, potentially important for biological applications (Takács, Jakab, Petz, & Kollár, 2007).

Structural Analysis

Dobson and Gerkin (1996) studied 3-Aminopyrazine-2-carboxylic acid, focusing on its intra- and intermolecular hydrogen bonds, contributing to the understanding of its structural properties (Dobson & Gerkin, 1996).

Photochemistry and Molecular Structure

Pagacz-Kostrzewa et al. (2021) investigated the UV-induced photochemistry and molecular structure of 3-aminopyrazine-2-carboxylic acid, revealing insights into its photoisomerizations and pyrazine ring cleavage (Pagacz-Kostrzewa, Mucha, Gul, & Wierzejewska, 2021).

Synthesis Techniques

Buckland (1980) described a three-step synthesis process for 3-aminopyrazine-2-carboxylic acid, highlighting its chemical synthesis potential (Buckland, 1980).

Hapten Synthesis and Antibody Development

Goodrow, Harrison, and Hammock (1990) synthesized carboxylic acid derivatives of atrazine and simazine, demonstrating potential applications in immunoassays (Goodrow, Harrison, & Hammock, 1990).

Electrocatalytic Carboxylation

Feng et al. (2010) researched the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, opening doors for innovative chemical processes (Feng, Huang, Liu, & Wang, 2010).

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including 3-aminopyrazine-2-carboxylic acid, to explore their antimicrobial properties (Patel, Agravat, & Shaikh, 2011).

Rare-Earth Organic Frameworks

Deng et al. (2010) synthesized rare-earth organic frameworks with 3-aminopyrazine-2-carboxylic acid, contributing to the field of material science (Deng, Kang, Huo, Zhao, & Gao, 2010).

properties

IUPAC Name

3-amino-6-iodopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXRLDGHYRHOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676499
Record name 3-Amino-6-iodopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

875781-48-9
Record name 3-Amino-6-iodopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-amino-6-iodo-pyrazine-2-carboxylic acid methyl ester (45 g, 161 mmol) was dissolved in 750 ml of THF. 90 ml of water and 40 ml of a 4 M solution of lithium hydroxide in water was added. The mixture was stirred at room temperature for 2 hours or until TLC analysis showed only baseline material. A solution of 10% citric acid in water was added to adjust the pH to about 3-4. The mixture was diluted with dichloromethane and the organic phase was separated. The aqueous layer was extracted three times with dichloromethane and the combined organic phases were dried over sodium sulfate and evaporated. The residue was dried in vacuo to afford 37.0 g (140 mmol; 87% yield) of 3-amino-6-iodo-pyrazine-2-carboxylic acid as a yellow powder. 1H-NMR (d6-DMSO) δ: 11.70 s, weak, 8.44 [1H] s, 7.50 [2H] s,br. MS: m/z 266 [MH+].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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